molecular formula C17H18NO6P B3182247 Fmoc-PEA CAS No. 329223-23-6

Fmoc-PEA

Cat. No.: B3182247
CAS No.: 329223-23-6
M. Wt: 363.3 g/mol
InChI Key: YHUHBHVNOVAEMP-UHFFFAOYSA-N
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Description

Fmoc-PEA, or Fluorenylmethyloxycarbonyl-Phenylethylamine, is a derivative of phenylethylamine where the amine group is protected by the fluorenylmethyloxycarbonyl group. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under basic conditions .

Mechanism of Action

Target of Action

Fmoc-PEA, or Fluorenylmethyloxycarbonyl-phenylethylamine, primarily targets amines . It is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . This means it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows the Fmoc group to protect the amine during synthesis, and then be removed when no longer needed.

Biochemical Pathways

The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS) . Its use as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . This suggests that the bioavailability of this compound could be influenced by the pH of the environment. More research would be needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the protection of amines during organic synthesis . By acting as a protecting group, this compound allows for more complex reactions to take place without unwanted side reactions. Once its role is fulfilled, the Fmoc group can be removed, leaving the desired product .

Action Environment

The action of this compound is influenced by the pH of the environment . As a base-labile group, the Fmoc group is removed more quickly in basic conditions . Therefore, the pH can significantly influence the efficacy and stability of this compound. Other environmental factors that could potentially influence the action of this compound include temperature and the presence of other reactive species, but these would need to be studied further.

Biochemical Analysis

Biochemical Properties

Fmoc-PEA plays a crucial role in biochemical reactions, primarily as a building block in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis and modification of peptides. For instance, this compound is often used in conjunction with coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and activators such as DIPEA (N,N-Diisopropylethylamine) to form peptide bonds . The Fmoc group is removed by treatment with a base, typically piperidine, which allows the free amino group of phenylethylamine to participate in further reactions .

Cellular Effects

This compound influences various cellular processes, particularly those related to peptide synthesis and modification. It can affect cell signaling pathways by altering the availability of peptides that act as signaling molecules. Additionally, this compound can impact gene expression by modifying peptides that interact with transcription factors and other regulatory proteins . The compound’s role in cellular metabolism is also significant, as it can influence the synthesis of bioactive peptides that regulate metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and proteins involved in peptide synthesis. The Fmoc group protects the amino group of phenylethylamine, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, facilitating peptide bond formation . This mechanism ensures the efficient and selective synthesis of peptides with desired sequences and structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions but can degrade upon prolonged exposure to light and moisture . Over time, the efficiency of peptide synthesis using this compound may decrease if the compound degrades, leading to incomplete reactions and lower yields . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro peptide synthesis systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively participate in peptide synthesis without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, where the compound’s efficacy in peptide synthesis plateaus beyond a certain dosage, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and modification. It interacts with enzymes such as peptidyl transferases and proteases that facilitate the formation and cleavage of peptide bonds . The compound can also affect metabolic flux by altering the availability of bioactive peptides that regulate metabolic processes . Additionally, this compound may influence metabolite levels by modifying peptides that act as metabolic regulators .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in regions where peptide synthesis occurs . The compound’s distribution is influenced by its hydrophobicity and ability to interact with cellular membranes, which can affect its localization within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often accumulating in regions where peptide synthesis is active, such as the endoplasmic reticulum and Golgi apparatus . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments . These localization patterns ensure that this compound is available where it is needed for efficient peptide synthesis and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-PEA can be synthesized by reacting phenylethylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-PEA is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines. Its stability under acidic conditions and ease of removal under basic conditions make it ideal for iterative peptide synthesis .

Biology and Medicine: In biological research, this compound derivatives are used to study receptor-ligand interactions and neurotransmitter functions. The compound’s stability and reactivity make it suitable for creating various bioactive molecules .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive compounds. Its role in SPPS is crucial for the development of new therapeutic agents .

Comparison with Similar Compounds

    Boc-PEA (tert-Butyloxycarbonyl-Phenylethylamine): Another protecting group used in peptide synthesis, but it is removed under acidic conditions.

    Cbz-PEA (Carbobenzyloxy-Phenylethylamine): A protecting group that is removed by hydrogenolysis.

Uniqueness: Fmoc-PEA is unique due to its stability under acidic conditions and its ease of removal under basic conditions. This orthogonal protection strategy allows for selective deprotection in multi-step synthesis, making it highly versatile compared to Boc-PEA and Cbz-PEA .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUHBHVNOVAEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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